molecular formula C18H12BrCl2NO3S B12469901 N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide

N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide

Cat. No.: B12469901
M. Wt: 473.2 g/mol
InChI Key: VRRRXXGZUPTCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide is an organic compound that features a complex structure with bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromophenol with 4-chloronitrobenzene to form 4-(4-bromophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-bromophenoxy)aniline. The final step involves the sulfonation of 4-(4-bromophenoxy)aniline with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or proteins. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide is unique due to its combination of bromine, chlorine, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C18H12BrCl2NO3S

Molecular Weight

473.2 g/mol

IUPAC Name

N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C18H12BrCl2NO3S/c19-12-1-6-15(7-2-12)25-16-8-4-14(5-9-16)22-26(23,24)18-11-13(20)3-10-17(18)21/h1-11,22H

InChI Key

VRRRXXGZUPTCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.